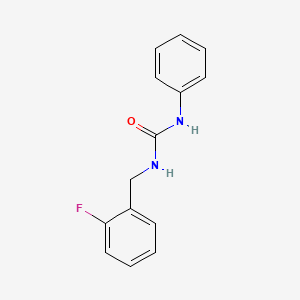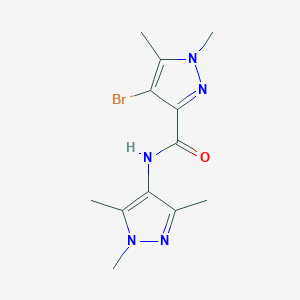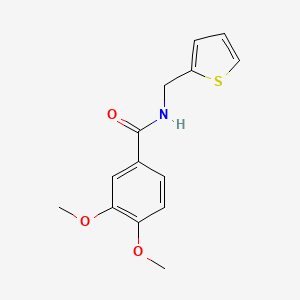![molecular formula C26H23N3O3 B10967051 N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B10967051.png)
N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide is a complex organic compound with a molecular formula of C26H24N4O4S. This compound is notable for its unique structure, which includes a quinoline core, an acetylamino group, and an ethoxyphenyl group. It is used in various scientific research applications due to its potential biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Acetylamino Group: The acetylamino group can be introduced by acetylation of the corresponding amine using acetic anhydride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide
- N-[4-(acetylamino)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
- N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide
Uniqueness
N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group, in particular, may contribute to its unique interactions with biological targets and its potential therapeutic effects.
特性
分子式 |
C26H23N3O3 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O3/c1-3-32-21-8-6-7-18(15-21)25-16-23(22-9-4-5-10-24(22)29-25)26(31)28-20-13-11-19(12-14-20)27-17(2)30/h4-16H,3H2,1-2H3,(H,27,30)(H,28,31) |
InChIキー |
VLXGGSGRBVJBPK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10966968.png)

![(Diethylamino)methyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B10966971.png)
![4-({[(2-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B10966975.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B10966976.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10966982.png)
![1-{[4-(Difluoromethoxy)-3-ethoxyphenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B10966989.png)
![3-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B10966999.png)
![4-ethyl-3-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10967005.png)



methanone](/img/structure/B10967035.png)
![(4-ethoxyphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10967036.png)
